molecular formula C10H16N4 B1446174 2-(4-Aminopiperidin-1-yl)pyridin-3-amine CAS No. 1936246-83-1

2-(4-Aminopiperidin-1-yl)pyridin-3-amine

Cat. No. B1446174
M. Wt: 192.26 g/mol
InChI Key: WYMHPUYAYNDLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Aminopiperidin-1-yl)pyridin-3-amine”


Scientific Research Applications

Chemistry and Synthesis

The compound 2-(4-Aminopiperidin-1-yl)pyridin-3-amine, while not directly mentioned, is related to various chemical research and synthetic methodologies involving nitrogen-containing heterocyclic compounds. Such compounds are foundational in developing pharmaceuticals, agrochemicals, and materials due to their structural diversity and biological relevance. Recent advances in heterocyclic chemistry highlight the significance of nitrogen heterocycles in synthesizing complex molecules, which can be seen in the development of dipeptidyl peptidase IV inhibitors, showcasing the importance of nitrogen-containing scaffolds in medicinal chemistry (Mendieta, Tarragó, & Giralt, 2011). Furthermore, the versatile applications of amino-1,2,4-triazoles in various industries, including agriculture and medicine, underscore the value of nitrogen heterocycles in synthesizing functionally diverse and biologically active compounds (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Biomedical Research

Nitrogen-containing compounds play a crucial role in biomedical research, particularly in drug discovery and development. The pharmacophore design of kinase inhibitors highlights the utility of nitrogen heterocycles in creating targeted therapies for inflammatory diseases, demonstrating the potential of these compounds in developing new treatments (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011). Additionally, the exploration of Pd(II)–amine complexes with bio-relevant ligands in reference to their antitumor activity provides insight into the application of nitrogen heterocycles in metal-organic frameworks (MOFs) and their potential in cancer therapy (Shoukry & van Eldik, 2023).

Environmental and Food Safety

The role of nitrogen heterocycles extends beyond pharmaceuticals to environmental and food safety. For instance, the analysis of biogenic amines in foods, where nitrogen-containing compounds can serve as indicators of food quality and safety, highlights the importance of sensitive and selective detection methods in protecting public health (Önal, 2007). Moreover, the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes emphasizes the need for efficient treatment methods to minimize the environmental impact of these compounds (Bhat & Gogate, 2021).

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-8-3-6-14(7-4-8)10-9(12)2-1-5-13-10/h1-2,5,8H,3-4,6-7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMHPUYAYNDLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminopiperidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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